molecular formula C25H25N3O4S2 B11596735 (2Z)-N-(3-ethoxyphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinane-6-carboxamide

(2Z)-N-(3-ethoxyphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinane-6-carboxamide

Cat. No.: B11596735
M. Wt: 495.6 g/mol
InChI Key: XFBJCWVFWJJRLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-N-(3-ethoxyphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinane-6-carboxamide: is a complex organic compound with a unique structure that includes ethoxyphenyl, methoxyphenyl, thiophenyl, and thiazinane groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-(3-ethoxyphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinane-6-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process may include:

    Formation of the thiazinane ring: This can be achieved through a cyclization reaction involving a thiol and an amine.

    Introduction of the ethoxyphenyl and methoxyphenyl groups: These groups can be added through substitution reactions using appropriate reagents.

    Final assembly: The intermediate compounds are then combined under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-(3-ethoxyphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinane-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-N-(3-ethoxyphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinane-6-carboxamide can be used as a building block for the synthesis of more complex molecules.

Biology

In biology, this compound may be used in studies of enzyme interactions and protein binding due to its unique structure.

Medicine

In medicine, this compound may have potential as a therapeutic agent, particularly in the treatment of diseases where its specific molecular interactions are beneficial.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2Z)-N-(3-ethoxyphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets. These interactions can affect various pathways, leading to the desired effects. For example, in a biological context, the compound may bind to enzymes or receptors, altering their activity and leading to changes in cellular processes.

Properties

Molecular Formula

C25H25N3O4S2

Molecular Weight

495.6 g/mol

IUPAC Name

N-(3-ethoxyphenyl)-2-(4-methoxyphenyl)imino-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C25H25N3O4S2/c1-3-32-20-7-4-6-18(14-20)26-24(30)22-15-23(29)28(16-21-8-5-13-33-21)25(34-22)27-17-9-11-19(31-2)12-10-17/h4-14,22H,3,15-16H2,1-2H3,(H,26,30)

InChI Key

XFBJCWVFWJJRLE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)NC(=O)C2CC(=O)N(C(=NC3=CC=C(C=C3)OC)S2)CC4=CC=CS4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.